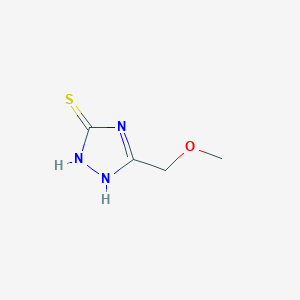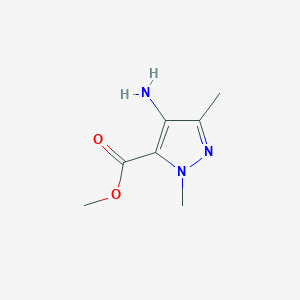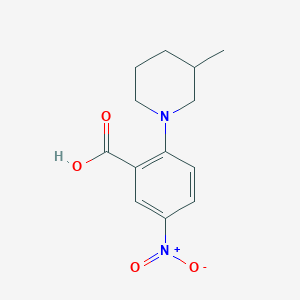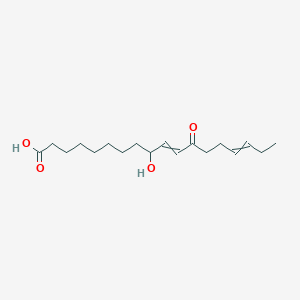
2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid
Vue d'ensemble
Description
The compound “2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid” belongs to the class of benzimidazole derivatives . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives have been synthesized by researchers for various biological activities . The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . There are also other synthetic routes to benzimidazoles, such as reaction with aromatic aldehydes , aliphatic aldehydes , or cyanogen bromide in acetonitrile solution .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been investigated using various spectroscopic techniques . Theoretical and experimental investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives have been provided using the B3LYP/6-311++G (d,p) basis set .Chemical Reactions Analysis
Benzimidazole derivatives have shown to suppress both the anodic and cathodic reactions through adsorption on the metal surface, suggesting that they act as mixed type corrosion inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure and the presence of different functional groups . For instance, they have shown to decrease both anodic and cathodic current densities with increasing concentration, indicating their role as corrosion inhibitors .Applications De Recherche Scientifique
Phase 1 Evaluation of Radiotracers for Inflammatory Diseases
A study evaluated the safety, dosimetry, and characteristics of a novel radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), a receptor of clinical interest due to its role in multiple sclerosis and other conditions. The study involved injecting the tracer into healthy participants and monitoring for safety events, with organ radiation doses computed using standard models. The tracer showed promise for evaluating inflammation in human clinical populations, with brain uptake correlating well with known target topography (Brier et al., 2022).
AMPA Receptor and Neurological Studies
Research on a positron emission tomography (PET) ligand, developed as a derivative of an antiepileptic drug acting on AMPA receptors, aimed to evaluate its safety and kinetics in humans. The ligand showed potential for analyzing fast glutamatergic excitatory signaling in the brain, implicated in various neuropsychiatric diseases. This study underscores the application of chemical compounds in understanding and potentially treating neurological conditions (Takahata et al., 2017).
Dietary Assessment and Carcinogen Exposure
A pilot study in Spain aimed to describe the intake of heterocyclic amines (HAs), substances formed during food processing and considered potential carcinogens. The study used food frequency questionnaires and databases for xenobiotic estimation, highlighting the importance of understanding exposure to such compounds in relation to diet and lifestyle factors. This research illustrates the broader application of chemical analysis in public health and epidemiology (Zapico et al., 2022).
Advanced Glycation End Products in Diabetes
A study on the preparation and quantitation of advanced glycation end products (AGEs) of creatinine in roasted meat and their presence in biofluids of type 2 diabetic patients emphasized the significance of these compounds in medical research. The findings suggested an increased intake or formation of certain AGEs in diabetic patients, demonstrating the application of chemical analysis in understanding disease mechanisms and dietary impacts on health (Kunert et al., 2013).
Exposure to Carcinogenic Heterocyclic Amines
Research on the exposure of humans to carcinogenic heterocyclic amines (HCAs) through diet and their potential role in carcinogenesis highlighted the presence of these compounds in cooked meats and their mutational fingerprints in experimental animals. This study underscores the relevance of chemical compounds in cancer research, providing a basis for understanding the molecular mechanisms of carcinogenesis and the impact of dietary habits (Nagao et al., 1996).
Mécanisme D'action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various enzymes involved in a wide range of therapeutic uses . They are structural isosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to inhibit various enzymes, thereby affecting the biochemical pathways they are involved in . The interaction of these compounds with their targets often results in changes in the normal functioning of the target, leading to therapeutic effects .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a variety of biochemical pathways due to their interaction with different enzymes . They have shown promising applications in biological and clinical studies, with pharmacological properties extensively explored for therapeutic uses such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Pharmacokinetics
Benzimidazole compounds are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, antidiabetic, anticonvulsant, antioxidant, etc .
Action Environment
The action, efficacy, and stability of 2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid can be influenced by various environmental factors. For instance, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the compound’s action could be influenced by the pH of the environment.
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules . Additionally, it may interact with proteins involved in cellular signaling pathways, thereby modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, it can impact cell signaling pathways by interacting with key signaling proteins, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are an important aspect of its biochemical analysis. Over time, this compound may undergo stability and degradation changes, which can influence its biological activity. Studies have shown that the stability of this compound can be affected by various factors, such as temperature and pH, leading to changes in its efficacy and potency . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, highlighting the importance of considering temporal effects in its analysis .
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it participates in amino acid metabolism, where it is metabolized by aminotransferases and other related enzymes . This compound can also influence metabolic flux by altering the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cells, it can accumulate in specific compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can influence its activity and interactions with other biomolecules, thereby modulating its overall biological effects .
Propriétés
IUPAC Name |
2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-13-9-3-2-7(5-10(9)14-6)4-8(12)11(15)16/h2-3,5,8H,4,12H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPFCVPREPFMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B3154695.png)










![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)
